molecular formula C10H11BrF2 B1492089 1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene CAS No. 2092705-85-4

1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene

Cat. No. B1492089
CAS RN: 2092705-85-4
M. Wt: 249.09 g/mol
InChI Key: CRHAGXNRGCSNGC-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene, or 1-FBF, is a fluorinated organic compound with a variety of applications in research and industry. It is a versatile building block for organic synthesis, with a wide range of potential uses in pharmaceuticals, biotechnology, and other fields. The compound has been studied for its unique properties, including its ability to act as a Lewis acid and as a potential reaction catalyst. In addition, 1-FBF has been investigated for its potential use in drug delivery, as a reagent for the synthesis of fluorinated compounds, and as a component in a range of biocatalytic systems.

Scientific Research Applications

Synthesis and Radiochemistry

  • 1-Bromo-4-[18F]fluorobenzene is critical for 18F-arylation reactions in metallo-organic fluorophenyl compounds and Pd-catalyzed coupling, showing promising applications in radiochemistry (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).

Electrolyte Additives for Lithium-Ion Batteries

  • 4-Bromo-2-fluoromethoxybenzene (BFMB) acts as a bifunctional electrolyte additive in lithium-ion batteries, enhancing their thermal stability and providing overcharge protection and fire retardancy (Zhang Qian-y, 2014).

Organometallic Chemistry

  • Fluorinated benzenes, including compounds related to 1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene, are increasingly recognized as versatile solvents in organometallic chemistry, especially for transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).

Electrochemical Fluorination

Crystal Structure Analysis

  • Research on crystalline fluorobenzenes, including those similar to this compound, helps in understanding C−H···F interactions in crystal structures, useful in material science and molecular design (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).

Viscosity Studies

  • Its related compounds have been studied in viscosity measurements of binary liquid mixtures, contributing to the understanding of molecular interactions in solution (Yadava & Yadav, 2008).

Coordination Chemistry

  • The coordination chemistry of fluorocarbons, which includes derivatives of fluorobenzenes, is crucial in understanding the interactions with metal ions, relevant in various chemical processes (Plenio, Hermann, & Diodone, 1997).

properties

IUPAC Name

1-(1-bromo-2-fluorobutan-2-yl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2/c1-2-10(13,7-11)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHAGXNRGCSNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)(C1=CC=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene
Reactant of Route 2
1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene
Reactant of Route 3
1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene
Reactant of Route 4
1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene
Reactant of Route 5
1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene
Reactant of Route 6
1-(1-Bromo-2-fluorobutan-2-yl)-4-fluorobenzene

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